![molecular formula C14H10N2O2 B1601669 Methyl 1,10-phenanthroline-2-carboxylate CAS No. 37067-12-2](/img/structure/B1601669.png)
Methyl 1,10-phenanthroline-2-carboxylate
Overview
Description
“Methyl 1,10-phenanthroline-2-carboxylate” is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound and an important chelating ligand for metal ions .
Chemical Reactions Analysis
“Methyl 1,10-phenanthroline-2-carboxylate” is likely to participate in reactions similar to other 1,10-phenanthroline derivatives. For instance, 1,10-phenanthroline and its derivatives have been used in reactions with transition metal ions, resulting in complexes which display diverse structures and properties .Scientific Research Applications
DNA Binding and Biological Activity
A study by Brodie, Collins, and Aldrich-Wright (2004) details the investigation into the relationship between the molecular structure of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline and their biological activity. These compounds showed varying degrees of cytotoxicity against the L1210 Murine leukaemia cell line. The study revealed that specific methylated derivatives displayed greater biological activity compared to others. Techniques like circular dichroism spectroscopy and two-dimensional NMR spectroscopy provided insights into the binding of these complexes to DNA, indicating potential applications in understanding DNA interactions and therapeutic uses (Brodie, Collins, & Aldrich-Wright, 2004).
Synthesis of Substituted Ligands
O'Neill and Helquist (1999) described the facile synthesis of substituted phenanthroline ligands through the coupling of 1,10-phenanthroline with ketones. The process led to the production of various substituted phenanthrolines, which can have numerous applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).
Metal Complexes with Transition Metal Ions
Goodwin and Sylva (1967) prepared 2-Carboxy-1,10-phenanthroline and studied its complexes with first row transition metal ions. Their research provides valuable information on the coordination chemistry of such complexes, which could be beneficial in various chemical and biological applications (Goodwin & Sylva, 1967).
Luminescent EuIII Complexes
Akerboom et al. (2013) synthesized europium(III)-based coordination compounds with substituted 1,10-phenanthroline ligands. These compounds exhibited bright luminescence upon irradiation with near-UV radiation, indicating their potential use in luminescent materials and sensors (Akerboom et al., 2013).
Catalysis in Organic Transformations
Lin et al. (2023) reported the synthesis of a Phen-based periodic mesoporous organosilica (Phen-PMO) and its application in catalyzing the hydrosilylation reaction of phenylacetylene with phenylsilane. This study highlights the role of Phen derivatives in catalysis, particularly in organic transformations (Lin et al., 2023).
Future Directions
properties
IUPAC Name |
methyl 1,10-phenanthroline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUOTHREEOKGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478886 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,10-phenanthroline-2-carboxylate | |
CAS RN |
37067-12-2 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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